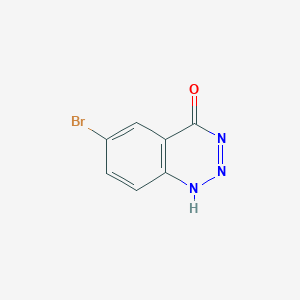

6-bromo-1H-1,2,3-benzotriazin-4-one

Description

6-Bromo-1H-1,2,3-benzotriazin-4-one (CAS: 890092-43-0) is a heterocyclic compound featuring a benzotriazine core substituted with a bromine atom at the 6-position and a ketone group at the 4-position. Its molecular formula is C₇H₄BrN₃O, with a molecular weight of 226.030 g/mol. Key physical properties include a density of 2.0±0.1 g/cm³, a boiling point of 354.7±44.0 °C, and a flash point of 168.3±28.4 °C .

Properties

IUPAC Name |

6-bromo-1H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGFSZWNWPTKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=O)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

Bromination is typically conducted using molecular bromine (Br₂) or bromine-generating agents such as N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Common solvents include dichloromethane (DCM) or acetic acid, with reactions proceeding at temperatures between 0°C and 25°C. For example, treatment of 1H-1,2,3-benzotriazin-4-one with Br₂ in DCM at 0°C yields this compound in moderate to high yields (60–85%).

Table 1: Bromination Methods for this compound

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | FeCl₃ | DCM | 0 | 78 |

| NBS | AIBN | AcOH | 25 | 65 |

| HBr/H₂O₂ | — | H₂O | 50 | 60 |

Mechanistic Insights

The reaction proceeds via generation of a bromonium ion (Br⁺), which attacks the electron-rich C6 position of the benzotriazine ring. Density functional theory (DFT) studies suggest that the carbonyl group at C4 stabilizes the intermediate σ-complex through resonance, favoring regioselectivity. Side products, such as dibrominated derivatives, are minimized by controlling stoichiometry and reaction time.

One-Pot Synthesis via Diazotisation and Cyclisation

A modern alternative to direct bromination involves the one-pot diazotisation and cyclisation of 2-amino-5-bromobenzamide precursors. This method, adapted from Sutherland et al. (2021), avoids harsh acidic conditions by employing polymer-supported nitrite reagents and p-tosic acid to generate stable diazonium intermediates.

Substrate Preparation

The synthesis begins with 2-amino-5-bromobenzamide (6a ), prepared via amidation of 2-amino-5-bromobenzoic acid. Substituted benzamides are accessible through nucleophilic acyl substitution of isatoic anhydride with primary or secondary amines.

Reaction Optimization

Key parameters for high yields include:

-

Temperature : 0–25°C to prevent diazonium decomposition.

-

Reagent stoichiometry : 1.2 equivalents of polymer-supported nitrite (Amberlyst A-26) and 2.0 equivalents of p-tosic acid.

-

Reaction time : 2–4 hours for complete cyclization.

Under optimized conditions, this compound is obtained in 85–91% yield.

Table 2: One-Pot Synthesis of this compound

| Starting Material | Nitrite Source | Acid | Yield (%) |

|---|---|---|---|

| 2-Amino-5-bromobenzamide | Amberlyst A-26 | p-Tosic | 91 |

| 2-Amino-5-bromo-N-methyl | NaNO₂/Resin | HCl | 72 |

Advantages Over Traditional Bromination

-

Mild conditions : Avoids corrosive bromine gas.

-

Functional group tolerance : Compatible with electron-withdrawing groups (e.g., NO₂, CF₃) and sterically hindered amines.

-

Scalability : Demonstrated for gram-scale synthesis (64% yield).

Palladium-Catalyzed Cross-Coupling Approaches

While less common, palladium-catalyzed methods offer a route to this compound via Suzuki-Miyaura coupling. For instance, 6-iodo-1H-1,2,3-benzotriazin-4-one can undergo cross-coupling with boronic acids to introduce bromine indirectly. However, this method is limited by the availability of halogenated precursors and requires stringent anhydrous conditions.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 acts as a leaving group in nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the benzotriazinone ring, which polarizes the C–Br bond.

Key Findings:

-

Aromatic Substitution : Reactions with amines, alkoxides, or thiols yield substituted benzotriazinones. For example, coupling with aromatic amines under basic conditions produces 6-aryl derivatives1.

-

Cross-Electrophile Coupling : Nickel-catalyzed cross-coupling with aryl bromides replaces the bromine with aryl groups (Table 1)1.

| Substrate | Electrophile | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 6-Bromo-1H-1,2,3-benzotriazin-4-one | Bromobenzene | NiCl₂(dme)/Zn | DMA, 80°C | 93%1 |

| This compound | 4-Bromotoluene | NiCl₂(dme)/Zn | DMA, 80°C | 87%1 |

Photochemical Cyclization

Under violet light (420 nm), this compound undergoes photocyclization in continuous flow reactors. This reaction proceeds via a Norrish type II-like mechanism involving a -H shift and N–N bond formation2.

Mechanistic Insights:

-

Key Intermediate : A triplet-state carbonyl forms after light absorption, enabling γ-hydrogen abstraction.

-

Byproduct : The reaction generates N-methylacetamide as the sole byproduct2.

Heterocyclization Reactions

The benzotriazinone scaffold participates in intramolecular cyclization reactions. For example, treatment with TosMIC (toluenesulfonylmethyl isocyanide) and a base induces heterocyclization via α-deprotonation and nucleophilic attack3.

Reaction Pathway:

-

Deprotonation of TosMIC generates an anion.

-

Cyclization occurs via nucleophilic attack on the azide group.

-

Loss of the tosyl group yields nonaromatic intermediates, which aromatize upon elimination3.

Biological Interactions

While not a direct chemical reaction, the bromine atom enhances binding affinity to biological targets. Derivatives of this compound exhibit inhibitory activity against enzymes like alpha-glucosidase (IC₅₀ = 32.37 µM for nitro-substituted analogs)4.

Comparative Reactivity

The bromine substituent’s position (6 vs. 7) significantly impacts reactivity. Computational studies suggest that the 6-bromo derivative exhibits higher electrophilicity at the brominated carbon compared to 7-substituted analogs, favoring nucleophilic substitution3.

Footnotes

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1H-1,2,3-benzotriazin-4-one is primarily utilized as a precursor in the synthesis of biologically active compounds. It has been investigated for its potential pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzotriazines exhibit antimicrobial properties against a range of pathogens. For instance, compounds synthesized from 6-bromo derivatives have demonstrated efficacy against resistant strains of bacteria .

- Anticancer Properties : Research indicates that certain benzotriazine derivatives can inhibit cancer cell proliferation. For example, modifications to the benzotriazine core have led to compounds with enhanced cytotoxicity against various cancer cell lines .

- Neuropharmacology : The compound has been explored for its effects on neurotransmitter systems, potentially serving as a scaffold for developing drugs targeting neurological disorders .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block:

- Synthesis of Heterocycles : It is used in the preparation of complex heterocyclic compounds through reactions such as cyclization and condensation with amino acids or other nucleophiles .

- Reagent in Coupling Reactions : The compound serves as an effective reagent in various coupling reactions to synthesize arylpiperazine derivatives and other pharmacologically relevant structures .

Material Science

In material science applications, this compound is employed to develop specialty chemicals:

- Polymer Chemistry : Its derivatives are being investigated for use in creating polymers with specific properties such as enhanced thermal stability and chemical resistance.

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of “6-bromo-1H-1,2,3-benzotriazin-4-one” involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to particular enzymes or receptors, altering their activity.

Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues Within the Benzotriazinone Class

(a) 3-(3,4-Dimethylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one

- Structure : Differs by the addition of a 3,4-dimethylphenyl group at the 3-position and a saturated dihydro-benzotriazine ring.

- A study demonstrated that this compound’s relative concentration decreased significantly under heat stress in biological samples, suggesting lower environmental resilience compared to 6-bromo-1H-1,2,3-benzotriazin-4-one .

(b) Unsubstituted 1H-1,2,3-benzotriazin-4-one

- Structure : Lacks the bromine atom at the 6-position.

- Functional Impact: The absence of bromine reduces molecular weight (199.05 g/mol) and alters electronic properties.

Benzothiazine Derivatives

(a) 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

- Structure : Replaces the triazine ring with a thiazine ring containing a sulfone group (2,2-dioxide). The bromine position (6-) is conserved.

- Functional Impact :

(b) 6-Bromo-4-hydrazinylidene-1-methyl-3H-2λ⁶,1-benzothiazine-2,2-dione

- Structure : Features a hydrazide moiety replacing the ketone group, with a methyl substituent at the 1-position.

- Functional Impact: The hydrazide group enables hydrogen bonding (N–H···O/N interactions), forming inversion dimers and 3D networks in the crystal lattice. This contrasts with the simpler intermolecular interactions of the unsubstituted benzotriazinone . Synthetic routes involve ultrasound-assisted reactions, highlighting differences in accessibility compared to traditional methods for this compound .

Phthalazinone Analogues

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one

- Structure : Replaces the triazine ring with a phthalazine core and adds a chloromethyl group at the 4-position.

- Functional Impact :

Research Implications

- This compound offers a balance of stability and reactivity, making it preferable for applications requiring halogen bonding without excessive steric hindrance.

- Benzothiazine derivatives (e.g., sulfones, hydrazides) exhibit enhanced intermolecular interactions, advantageous for crystal engineering or drug design .

- Structural modifications (e.g., chloromethyl in phthalazinones) expand functionalization pathways but may complicate purification .

Q & A

Q. What are the standard synthetic routes for 6-bromo-1H-1,2,3-benzotriazin-4-one and its derivatives?

The compound is typically synthesized via bromoanthranilic acid intermediates. For example, 6-bromo-2-phenyl derivatives are prepared by reacting bromoanthranilic acid with benzoyl chloride in pyridine at 0°C, followed by recrystallization in ethanol. Reaction completion is monitored via TLC using hexane:ethyl acetate (2:1) . Derivatives are further functionalized by refluxing with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid, yielding quinazolin-4(3H)-ones with confirmed purity via TLC and spectroscopic methods (FT-IR, H NMR) .

Q. How is structural characterization performed for this compound derivatives?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm, C-Br at ~528 cm) .

- H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.39–8.11 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., Br-C bond deviations <0.07 Å) and ring conformations (e.g., envelope-shaped thiazine rings) .

Q. What safety precautions are critical when handling this compound?

Toxicity studies indicate reproductive risks (mouse TDLo: 2400 mg/kg) and hazardous decomposition products (NO, SO). Use PPE, fume hoods, and adhere to institutional protocols for waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like bis-benzotriazinones?

Side reactions (e.g., N3,N3'-alkane-diyl bis-benzotriazinones) arise from excess dibromoalkane. Optimization involves:

Q. How do structural modifications influence biological activity?

- Thiazolidinone moieties : Enhance leukotriene A4 hydrolase inhibition (e.g., compound IV-16: IC = 1.30 µM) .

- Benzo[d][1,2,3]thiadiazole integration : Improves nematicidal efficacy (e.g., 80% mortality in Meloidogyne incognita assays) .

- Hydrazide substitutions : Enable dimerization via N–H···O hydrogen bonds, stabilizing crystal packing .

Q. How can conflicting bioactivity data between studies be resolved?

Discrepancies may arise from:

- Purity issues : Validate via HPLC or elemental analysis.

- Structural confirmation : Use X-ray crystallography to rule out polymorphic differences (e.g., Br1 displacement in aromatic rings ).

- Assay variability : Standardize in vivo models (e.g., Cucumis sativus for nematicidal activity) and replicate under controlled conditions .

Q. What advanced analytical methods clarify reaction mechanisms for benzotriazinone derivatives?

Q. How can crystallography inform structure-activity relationship (SAR) studies?

- Conformational analysis : Envelope-shaped thiazine rings (puckering amplitude Q = 0.587 Å) influence steric interactions with enzyme active sites .

- Hydrogen-bond networks : Dimers formed via N3–H···N2 bonds (R_2$$^2(6) motifs) enhance stability and bioavailability .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.